molecular formula C13H10N2O2 B14677227 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- CAS No. 36932-08-8

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)-

Cat. No.: B14677227
CAS No.: 36932-08-8
M. Wt: 226.23 g/mol
InChI Key: DXBXGNJUFFXTPF-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- is a heterocyclic compound that features a fused ring system consisting of an isoindoline core and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phthalimide with a pyridine derivative in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isoindoline derivatives .

Scientific Research Applications

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- is unique due to the presence of both isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

36932-08-8

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-hydroxy-2-pyridin-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C13H10N2O2/c16-12-9-5-1-2-6-10(9)13(17)15(12)11-7-3-4-8-14-11/h1-8,12,16H

InChI Key

DXBXGNJUFFXTPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)C3=CC=CC=N3)O

Origin of Product

United States

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